

The Chemistry and Application of Fmoc-Lys(5-FAM)-OH: A Technical Guide

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Compound of Interest

Compound Name: Fmoc-Lys(5-FAM)-OH

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This technical guide provides an in-depth overview of $N\alpha$ -Fmoc- $N\epsilon$ -(5-carboxamidofluorescein)-L-lysine (**Fmoc-Lys(5-FAM)-OH**), a critical reagent in modern biochemical and drug discovery research. This document details its chemical properties, outlines a comprehensive experimental protocol for its use in solid-phase peptide synthesis and subsequent protease activity assays, and presents a visual workflow of these processes.

Core Properties of Fmoc-Lys(5-FAM)-OH

Fmoc-Lys(5-FAM)-OH is a derivative of the amino acid lysine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the epsilon-amino group is labeled with the fluorophore 5-carboxyfluorescein (5-FAM). This design makes it an ideal building block for the synthesis of fluorescently labeled peptides.

A summary of its key quantitative data is presented in the table below.

Property	Value
Molecular Weight	726.7 g/mol [1][2], 726.73 g/mol [3][4][5]
Molecular Formula	C ₄₂ H ₃₄ N ₂ O ₁₀ [1][2][3][4][6]
Excitation Wavelength	~493 nm[5]
Emission Wavelength	~517 nm[5]
Appearance	Solid[6]
Purity (by HPLC)	≥95%[4]

Application in FRET-Based Protease Activity Assays

A primary application of **Fmoc-Lys(5-FAM)-OH** is in the creation of peptide substrates for Fluorescence Resonance Energy Transfer (FRET) assays.[2][6] These assays are widely used to measure the activity of proteases, a class of enzymes often targeted in drug development. In a typical FRET peptide substrate, a fluorophore (like 5-FAM) is paired with a quencher molecule. When the peptide is intact, the quencher is in close proximity to the fluorophore, suppressing its fluorescent signal. Upon cleavage of the peptide by a protease, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be quantitatively measured.

Detailed Experimental Protocol: Synthesis of a FRET Peptide Substrate and Protease Activity Assay

The following protocol is a generalized procedure for the incorporation of **Fmoc-Lys(5-FAM)-OH** into a peptide using automated solid-phase peptide synthesis (SPPS) and its subsequent use in a protease activity assay. This protocol is based on methodologies described in the literature.[2][6]

Part 1: Solid-Phase Peptide Synthesis (SPPS)

- Resin Preparation:
 - Start with a suitable resin (e.g., Rink Amide resin).

- Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
- Fmoc Deprotection:
 - Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine in DMF.
 - Perform this treatment twice: first for 5 minutes, then for 10 minutes.
 - Wash the resin thoroughly with DMF.
- Amino Acid Coupling:
 - For standard amino acids, dissolve the Fmoc-protected amino acid and a coupling reagent (e.g., HCTU) in DMF.
 - Add diisopropylethylamine (DIPEA) to activate the amino acid.
 - Add the activated amino acid solution to the deprotected resin and agitate for at least 2 hours.
 - Confirm the completion of the coupling reaction using a Kaiser test.
- Incorporation of **Fmoc-Lys(5-FAM)-OH**:
 - In a separate vial, pre-activate **Fmoc-Lys(5-FAM)-OH** with a coupling reagent and DIPEA in DMF. Note that the coupling of this bulkier amino acid may require a longer reaction time (e.g., overnight) to ensure complete incorporation.^[1]
 - Add the activated **Fmoc-Lys(5-FAM)-OH** solution to the deprotected peptide-resin and allow it to react.
 - Wash the resin thoroughly with DMF.
- Chain Elongation and Final Cleavage:
 - Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

- Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid with scavengers) to cleave the peptide from the resin and remove side-chain protecting groups.
- Precipitate the cleaved peptide in cold diethyl ether, wash, and dry under vacuum.
- Purify the fluorescently labeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Part 2: Protease Activity Assay

- Reagent Preparation:
 - Prepare an assay buffer specific to the protease of interest.
 - Dissolve the purified FRET peptide substrate in the assay buffer to a known concentration (typically in the low micromolar range).
 - Prepare a solution of the protease to be assayed.
- Assay Execution:
 - In a microplate, add the FRET peptide substrate solution to each well.
 - Initiate the reaction by adding the protease solution.
 - Immediately place the microplate in a fluorescence plate reader.
- Data Acquisition:
 - Measure the fluorescence intensity at regular intervals (e.g., every minute) for a set duration (e.g., 60 minutes).
 - Use an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.
 - The rate of increase in fluorescence is proportional to the protease activity.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow from peptide synthesis to the protease activity assay.



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Caption: Workflow for FRET peptide synthesis and protease assay.

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